

4-Chloro-3-methylaniline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-methylaniline

Cat. No.: B014550

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-3-methylaniline

This technical guide provides a comprehensive overview of **4-Chloro-3-methylaniline**, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, experimental protocols, and key synthetic pathways.

Chemical Identity and Identifiers

4-Chloro-3-methylaniline is an aromatic amine and a halogenated benzene derivative. Its core structure consists of an aniline ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position.

A comprehensive list of its identifiers is provided in the table below.

Identifier Type	Value
CAS Number	7149-75-9 [1] [2] [3]
IUPAC Name	4-chloro-3-methylaniline [1]
Molecular Formula	C ₇ H ₈ CIN [1] [2]
InChI	InChI=1S/C7H8CIN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 [1] [4] [5]
InChIKey	IIHCTGNZNHSZPP-UHFFFAOYSA-N [1] [4] [5]
Canonical SMILES	CC1=C(C=CC(=C1)N)Cl [1]
PubChem CID	23536 [1]
European Community (EC) Number	615-298-3 [1]
UNII	6Q2W6L7BWZ [1]
Synonyms	5-Amino-2-chlorotoluene, 4-Chloro-m-toluidine, Benzenamine, 4-chloro-3-methyl- [1] [2]

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key quantitative data for **4-Chloro-3-methylaniline**. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value
Molecular Weight	141.60 g/mol [1] [4]
Appearance	White powder [2] [3]
Melting Point	82-86 °C [2] [4]
Boiling Point (estimate)	230.64 °C [2]
Density (estimate)	1.1359 g/cm³ [2]
Flash Point	99.8 °C [2]
Vapor Pressure	0.0358 mmHg at 25 °C [2]
pKa (Predicted)	4.08 ± 0.10 [2]
Solubility	Soluble in Ethyl Acetate and Methanol [2]

Experimental Protocols

This section details relevant experimental procedures involving **4-Chloro-3-methylaniline**, including its synthesis and analytical determination.

Synthesis of 4-Chloro-3-methylaniline via Catalytic Hydrogenation

A method for the preparation of **4-Chloro-3-methylaniline** involves the catalytic hydrogenation of 2-chloro-5-nitrotoluene.[\[4\]](#) This approach is advantageous as it produces water as the primary byproduct, reducing environmental impact compared to methods using reducing agents like sodium sulfide or iron powder.[\[4\]](#)

Methodology:

- Combine 2-chloro-5-nitrotoluene, a platinum catalyst, and hydrogen in a reaction vessel.[\[4\]](#)
- Maintain the reaction temperature between 85-120 °C and the pressure between 0.7-1.2 MPa.[\[4\]](#)
- Allow the reduction reaction to proceed to completion, yielding **4-chloro-3-methylaniline**.[\[4\]](#)

Synthesis of 4-chloro-3-methylbenzonitrile from 4-Chloro-3-methylaniline

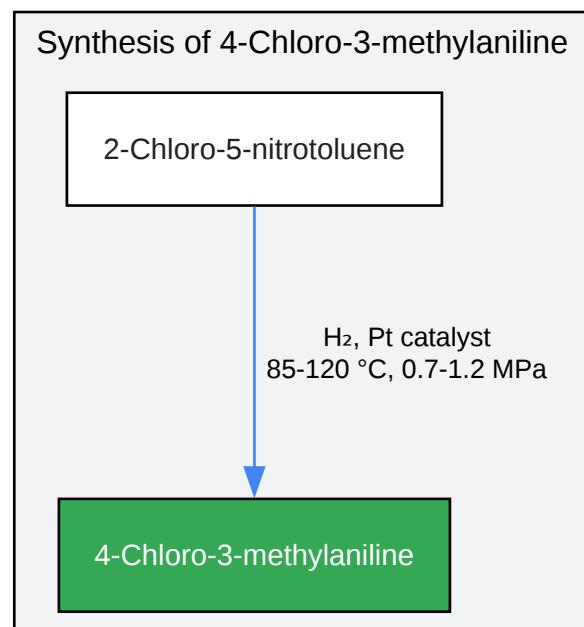
4-Chloro-3-methylaniline serves as a precursor for the synthesis of other valuable organic compounds. One such example is its conversion to 4-chloro-3-methylbenzonitrile via a Sandmeyer reaction.

Methodology:

- **Diazotization:**
 - Dissolve **4-chloro-3-methylaniline** (1 equivalent) in an aqueous solution of hydrochloric acid.
 - Cool the solution to 0-5 °C using an ice bath.
 - Add a solution of sodium nitrite (1 equivalent) in water dropwise while ensuring the temperature remains below 5 °C to form the diazonium salt.[\[2\]](#)
- **Sandmeyer Reaction:**
 - In a separate flask, prepare a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.1 equivalents) in water.
 - Slowly add the previously prepared cold diazonium salt solution to the cyanide solution.
 - Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
- **Workup and Purification:**
 - Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the organic layer with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

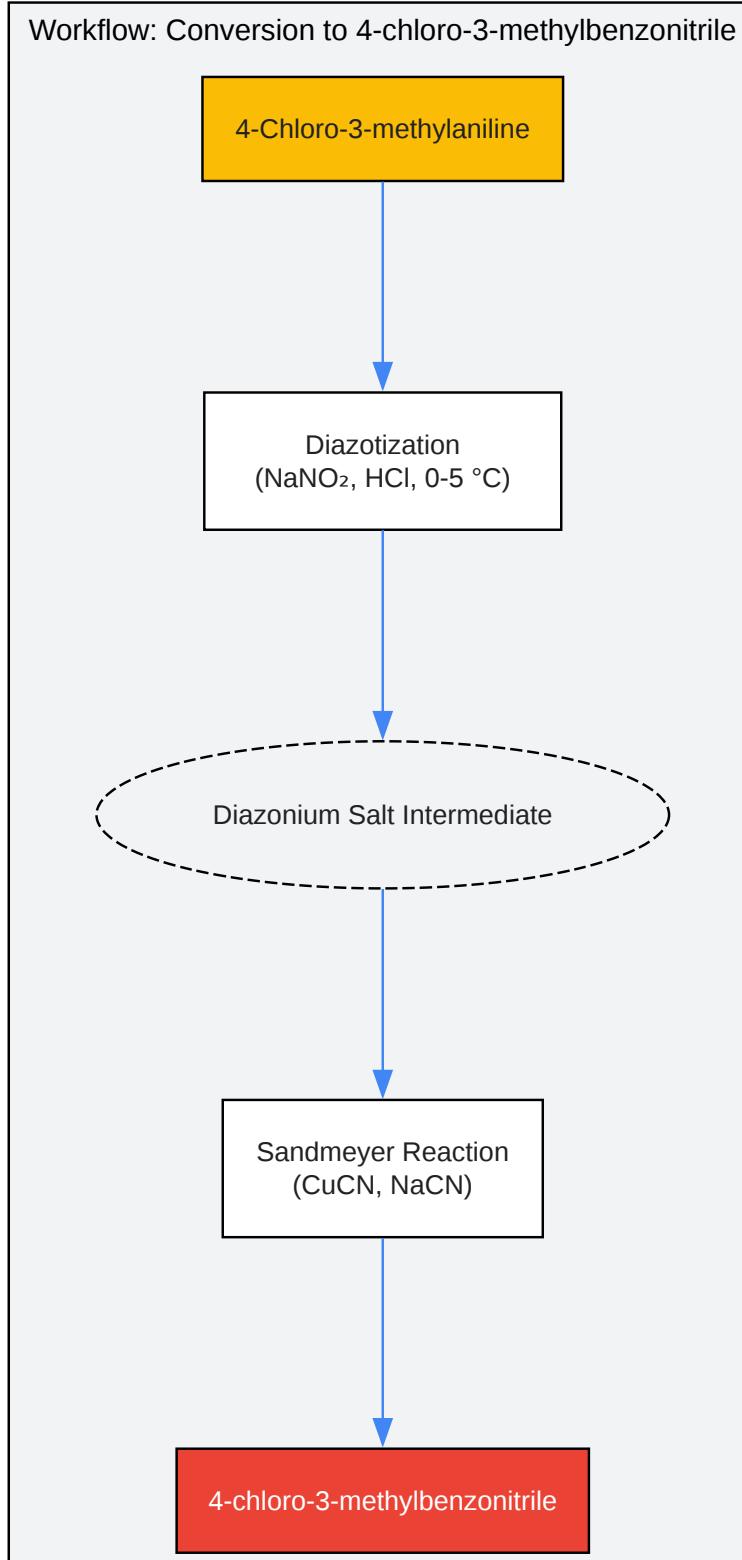
- Purify the crude 4-chloro-3-methylbenzonitrile by recrystallization or column chromatography.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)


4-Chloro-3-methylaniline can be analyzed using a reverse-phase HPLC method.[1] This technique is suitable for purity assessment and pharmacokinetic studies.[1]

Methodology:

- Column: Newcrom R1 or C18 HPLC column.[1]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[1]
- Detection: UV detection at an appropriate wavelength.
- Note: This method is scalable and can be adapted for preparative separation to isolate impurities.[1]


Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic processes involving **4-Chloro-3-methylaniline**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Chloro-3-methylaniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-methylaniline | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. 4-Chloroaniline | C1C6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloro-3-methylaniline CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014550#4-chloro-3-methylaniline-cas-number-and-chemical-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com